molecular formula C17H21ClN2O4S B12738039 1H-Pyrrole-2-carboxylic acid, 1-((2-(butylamino)-5-chlorophenyl)sulfonyl)-, ethyl ester CAS No. 173908-55-9

1H-Pyrrole-2-carboxylic acid, 1-((2-(butylamino)-5-chlorophenyl)sulfonyl)-, ethyl ester

Cat. No.: B12738039
CAS No.: 173908-55-9
M. Wt: 384.9 g/mol
InChI Key: BPHYFNNQEQKLNP-UHFFFAOYSA-N
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Description

1H-Pyrrole-2-carboxylic acid, 1-((2-(butylamino)-5-chlorophenyl)sulfonyl)-, ethyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrole ring, a carboxylic acid group, and a sulfonyl group attached to a chlorophenyl and butylamino moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrole-2-carboxylic acid, 1-((2-(butylamino)-5-chlorophenyl)sulfonyl)-, ethyl ester typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via carboxylation reactions, such as the reaction of pyrrole with carbon dioxide under basic conditions.

    Attachment of the Sulfonyl Group: The sulfonyl group can be introduced through sulfonylation reactions, where a sulfonyl chloride reacts with the pyrrole derivative in the presence of a base.

    Formation of the Butylamino and Chlorophenyl Moieties: These groups can be introduced through nucleophilic substitution reactions, where the appropriate amines and chlorides are reacted with the intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrole-2-carboxylic acid, 1-((2-(butylamino)-5-chlorophenyl)sulfonyl)-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1H-Pyrrole-2-carboxylic acid, 1-((2-(butylamino)-5-chlorophenyl)sulfonyl)-, ethyl ester has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a pharmacophore in drug design.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-2-carboxylic acid, 1-((2-(butylamino)-5-chlorophenyl)sulfonyl)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling.

    Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrrole-2-carboxylic acid, 3,5-dimethyl-, ethyl ester: Similar structure but with different substituents, leading to distinct chemical and biological properties.

    1H-Pyrrole-2-carboxylic acid, 4-cyano-1-methyl-, ethyl ester: Contains a cyano group, which imparts different reactivity and applications.

    1H-Pyrrole-2-carboxaldehyde, 1-ethyl-: Features an aldehyde group, resulting in different chemical behavior and uses.

Uniqueness

1H-Pyrrole-2-carboxylic acid, 1-((2-(butylamino)-5-chlorophenyl)sulfonyl)-, ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

173908-55-9

Molecular Formula

C17H21ClN2O4S

Molecular Weight

384.9 g/mol

IUPAC Name

ethyl 1-[2-(butylamino)-5-chlorophenyl]sulfonylpyrrole-2-carboxylate

InChI

InChI=1S/C17H21ClN2O4S/c1-3-5-10-19-14-9-8-13(18)12-16(14)25(22,23)20-11-6-7-15(20)17(21)24-4-2/h6-9,11-12,19H,3-5,10H2,1-2H3

InChI Key

BPHYFNNQEQKLNP-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=C(C=C(C=C1)Cl)S(=O)(=O)N2C=CC=C2C(=O)OCC

Origin of Product

United States

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